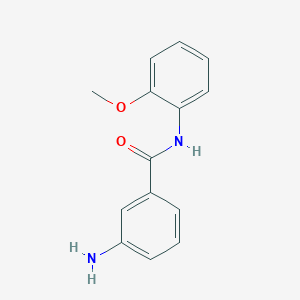
1-(2,6-二氯-3-氟苯基)乙醇
概述
描述
1-(2,6-Dichloro-3-fluorophenyl)ethanol is a chemical compound that has been identified as a key intermediate in the synthesis of pharmacologically active molecules. It has been specifically mentioned in the context of PF-2341066, a potent inhibitor of c-Met/ALK, which is currently in clinical development . This compound's significance lies in its enantiomerically pure form, which is essential for the desired pharmacological activity.
Synthesis Analysis
The synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol has been achieved through a biotransformation-mediated process. This efficient four-step synthesis is notable for its ability to produce the compound in an enantiomerically pure form, which is crucial for its use as an intermediate in pharmaceutical manufacturing. The process has been scaled up to manufacture 6 kg of the title compound, demonstrating its viability for large-scale production. The synthesis can also be adapted to produce the (1R)-enantiomer, indicating its versatility .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 1-(2,6-Dichloro-3-fluorophenyl)ethanol, they do provide insights into the molecular structures of related compounds. For example, the molecular structure of a similar compound, 1-phenyl-2-(2-pyridyl)ethanol, was determined using IR, 1H-NMR, and single crystal X-ray diffraction, revealing that it crystallizes in a monoclinic system with a centrosymmetric space group. This suggests that similar analytical techniques could be employed to elucidate the molecular structure of 1-(2,6-Dichloro-3-fluorophenyl)ethanol .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions involving 1-(2,6-Dichloro-3-fluorophenyl)ethanol. However, the synthesis process of related compounds, such as the biotransformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol using a ketoreductase, indicates that enzymatic reactions can be effectively used to obtain high purity chiral alcohols, which are valuable intermediates in pharmaceutical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2,6-Dichloro-3-fluorophenyl)ethanol are not explicitly discussed in the provided papers. However, the successful synthesis and use of this compound as an intermediate in pharmaceutical applications suggest that it possesses the necessary stability and reactivity for such purposes. The enantiomerically pure form of the compound is particularly important for its physical properties, as it directly impacts the efficacy and safety profile of the pharmaceuticals it helps create .
科学研究应用
克唑替尼的合成
“1-(2,6-二氯-3-氟苯基)乙醇”是克唑替尼合成制备中的中间体 . 克唑替尼是一种有效的选择性间充质-上皮转化因子 (c-MET) 激酶和间变性淋巴瘤激酶 (ALK) 双重抑制剂,使其成为一种潜在的抗肿瘤药物 .
大规模工业生产
“1-(2,6-二氯-3-氟苯基)乙醇”的合成工艺更简单、更合理,适合大规模工业化生产 . 该中间体可以直接应用于下一步反应,无需进行纯化,减少了后处理过程 .
拆分剂和邻苯二甲酸的回收
“1-(2,6-二氯-3-氟苯基)乙醇”的合成过程中,拆分剂和邻苯二甲酸都可以回收 . 这使得整个过程更加经济环保 .
高光学纯度
这在药物应用中尤为重要,因为分子的手性会显著影响其生物活性 .
用作结构单元
“1-(2,6-二氯-3-氟苯基)乙醇”可以用作芳基氟化结构单元 . 这使其成为合成多种有机化合物的宝贵起始原料 .
对映体纯化合物合成
“1-(2,6-二氯-3-氟苯基)乙醇”可用于合成其对映体纯形式 . 这在药物化学领域至关重要,因为一个分子的生物活性通常仅与其对映体之一有关 .
作用机制
Target of Action
1-(2,6-Dichloro-3-fluorophenyl)ethanol is a key intermediate in the synthesis of Crizotinib , an anti-cancer agent approved for the treatment of non-small cell lung carcinoma . The primary targets of this compound are therefore likely to be the same as Crizotinib, which are the c-Met and ALK proteins .
Mode of Action
Given its role as an intermediate in the synthesis of crizotinib, it can be inferred that it may interact with its targets (c-met and alk proteins) in a similar manner as crizotinib .
Biochemical Pathways
As an intermediate in the synthesis of crizotinib, it is likely involved in the same pathways that crizotinib affects, which include the c-met and alk signaling pathways .
Result of Action
As a key intermediate in the synthesis of crizotinib, its ultimate effect is likely to contribute to the inhibition of c-met and alk proteins, thereby inhibiting tumor growth .
安全和危害
未来方向
属性
IUPAC Name |
1-(2,6-dichloro-3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOYKRSASYNDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588143 | |
| Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
756520-66-8 | |
| Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(2,6-Dichloro-3-fluorophenyl)ethanol in pharmaceutical chemistry?
A: 1-(2,6-Dichloro-3-fluorophenyl)ethanol serves as a key chiral building block in the synthesis of Crizotinib [, , , ]. Crizotinib is an antitumor drug that acts as an ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-ros oncogene 1) inhibitor, used in the treatment of specific types of lung cancer [, , ].
Q2: Why is the chirality of 1-(2,6-Dichloro-3-fluorophenyl)ethanol important in drug synthesis?
A: Chirality is crucial because different enantiomers (mirror image molecules) can have different biological activities. In the case of Crizotinib, only the (S)-enantiomer of 1-(2,6-Dichloro-3-fluorophenyl)ethanol is desired for its pharmacological activity [, ]. Utilizing the incorrect enantiomer can lead to reduced efficacy or even unintended side effects.
Q3: What are the common methods to synthesize enantiomerically pure (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?
A3: Several methods are employed to obtain the desired (S)-enantiomer:
- Catalytic Resolution: This method uses chiral catalysts like Boc-L-proline along with p-toluenesulfonic acid and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to selectively react with and separate the (S)-enantiomer from the racemic mixture of 1-(2,6-Dichloro-3-fluorophenyl)ethanol [, , ].
- Biotransformation: This approach utilizes enzymes to selectively convert one enantiomer, leaving the desired (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol in enantiomerically pure form [].
- Resolution using s-methylbenzylamine: This method involves reacting the racemic mixture with s-methylbenzylamine to form diastereomeric salts, which can be separated based on their different physical properties [].
Q4: What are the advantages of using bio-orthogonal chemistry to produce cross-linked enzymes for the synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?
A: Research suggests that using bio-orthogonal chemistry to create rapidly and precisely cross-linked enzymes (RP-CLEs) from cell lysate can be advantageous for synthesizing (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol []. This method allows for the rapid and precise incorporation of nonstandard amino acids (NSAAs) into the enzyme structure, potentially improving the enzyme's activity, stability, and selectivity.
Q5: Are there environmental concerns related to the synthesis of 1-(2,6-Dichloro-3-fluorophenyl)ethanol?
A: While the provided abstracts don't delve deep into environmental impacts, some synthesis methods highlight the importance of minimizing waste. For instance, the catalytic resolution method using Boc-L-proline is lauded for reducing waste and pollution compared to other methods []. This suggests a growing focus on developing greener and more sustainable synthetic routes for this important pharmaceutical intermediate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

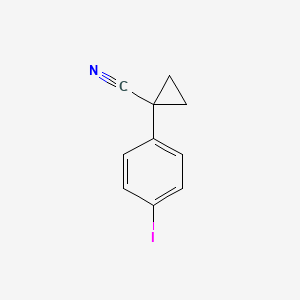


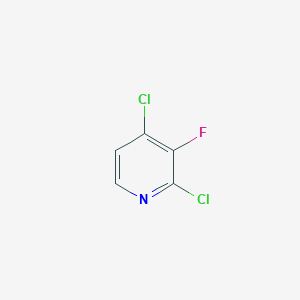
![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)
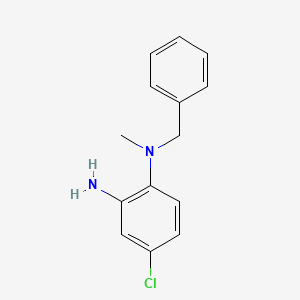
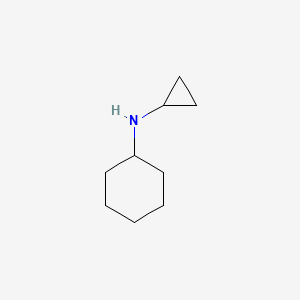
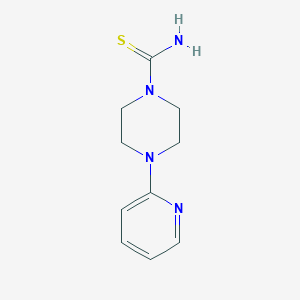
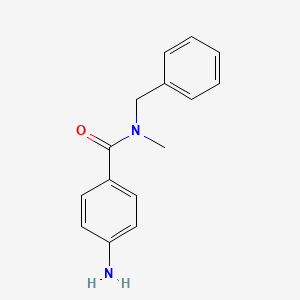

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)
